molecular formula C10H9NO3S B7835925 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2,3-triol

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2,3-triol

Cat. No.: B7835925
M. Wt: 223.25 g/mol
InChI Key: YBBLZCFOUCMHJF-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2,3-triol is a compound that features a thiazole ring attached to a benzene ring with three hydroxyl groups. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-5-11-7(4-15-5)6-2-3-8(12)10(14)9(6)13/h2-4,12-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBLZCFOUCMHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=C(C(=C(C=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2,3-triol typically involves the formation of the thiazole ring followed by its attachment to the benzene ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thiourea and a halogenated benzene derivative can be cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps. The process may also involve purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2,3-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the thiazole ring or the benzene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiazole and benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the thiazole or benzene rings.

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2,3-triol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial and antioxidant properties, make it a subject of study in biological research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It can be used in the development of new materials, dyes, and chemical intermediates.

Mechanism of Action

The mechanism by which 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2,3-triol exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-aminothiazole and benzothiazole share the thiazole ring structure.

    Phenolic Compounds: Compounds like catechol and hydroquinone have similar hydroxyl group arrangements on the benzene ring.

Uniqueness

4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2,3-triol is unique due to the combination of the thiazole ring and the specific arrangement of hydroxyl groups on the benzene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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